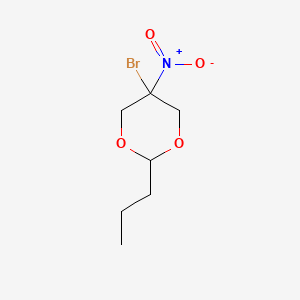
5-Bromo-5-nitro-2-propyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-5-nitro-2-propyl-1,3-dioxane is a chemical compound known for its antimicrobial properties. It is effective against a wide range of microorganisms, including gram-negative and gram-positive bacteria, yeast, and fungi . This compound is commonly used as a preservative in various applications, including cosmetics and biological solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-nitro-2-propyl-1,3-dioxane typically involves the bromination and nitration of 1,3-dioxane derivatives. The reaction conditions often require the use of bromine and nitric acid as reagents . The process involves careful control of temperature and reaction time to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and efficiency of the process . The compound is then purified through crystallization or distillation techniques to achieve the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-5-nitro-2-propyl-1,3-dioxane undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various brominated and nitrated derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
5-Bromo-5-nitro-2-propyl-1,3-dioxane has several scientific research applications:
Mecanismo De Acción
The primary mechanism of action of 5-Bromo-5-nitro-2-propyl-1,3-dioxane involves the oxidation of essential protein thiols in microorganisms. This oxidation leads to the inhibition of enzyme activity, which in turn inhibits microbial growth . The compound targets various enzymes and disrupts their normal function, leading to the death of the microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
Bronopol (2-bromo-2-nitropropane-1,3-diol): Similar to 5-Bromo-5-nitro-2-propyl-1,3-dioxane, bronopol is also an antimicrobial agent used in various applications.
Methylisothiazolinone: Another preservative with antimicrobial properties, often used in combination with this compound.
Uniqueness
This compound is unique due to its broad-spectrum antimicrobial activity and its ability to act as a stabilizer for biological molecules. Its effectiveness at low concentrations makes it a valuable compound in various applications .
Propiedades
Número CAS |
53983-01-0 |
|---|---|
Fórmula molecular |
C7H12BrNO4 |
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
5-bromo-5-nitro-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C7H12BrNO4/c1-2-3-6-12-4-7(8,5-13-6)9(10)11/h6H,2-5H2,1H3 |
Clave InChI |
YKBOGPGICIIIRV-UHFFFAOYSA-N |
SMILES canónico |
CCCC1OCC(CO1)([N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















